![molecular formula C28H19BrN2 B14040005 2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group, a bromophenyl group, and a phenyl group attached to a pyrimidine ring. The presence of these aromatic groups contributes to its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and bromophenyl groups. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
-
Step 1: Formation of Biphenyl Group
Reagents: Aryl halide, aryl boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen)
Reaction: [ \text{Ar-Br} + \text{Ar’-B(OH)_2} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar’} + \text{B(OH)_3} ]
-
Step 2: Formation of Pyrimidine Ring
Reagents: 3-bromophenylamine, benzaldehyde, ammonium acetate
Conditions: Heating under reflux in ethanol
Reaction: [ \text{3-bromophenylamine} + \text{benzaldehyde} + \text{ammonium acetate} \xrightarrow{\text{heat}} \text{pyrimidine derivative} ]
-
Step 3: Coupling of Biphenyl and Pyrimidine Derivatives
Reagents: Biphenyl derivative, pyrimidine derivative, palladium catalyst, base
Conditions: Reflux in an organic solvent under an inert atmosphere
Reaction: [ \text{Biphenyl derivative} + \text{pyrimidine derivative} \xrightarrow{\text{Pd catalyst, base}} \text{2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine} ]
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The aromatic groups in the compound facilitate its binding to hydrophobic pockets in proteins, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-4-phenylpyrimidine
- 4-(3-Bromophenyl)-6-phenylpyrimidine
- 2-Phenyl-4-(3-bromophenyl)-6-phenylpyrimidine
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine is unique due to the presence of both biphenyl and bromophenyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H19BrN2 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-6-phenyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-13-7-12-24(18-25)27-19-26(22-10-5-2-6-11-22)30-28(31-27)23-16-14-21(15-17-23)20-8-3-1-4-9-20/h1-19H |
Clave InChI |
CHJKFEZSFBFHJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)C4=CC(=CC=C4)Br)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


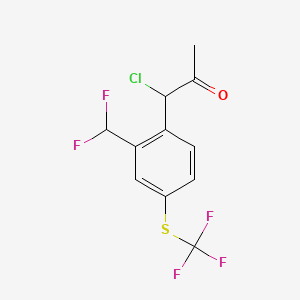
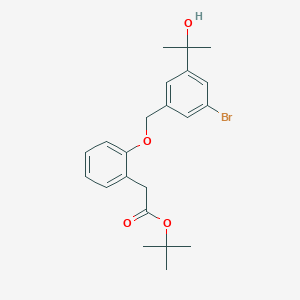
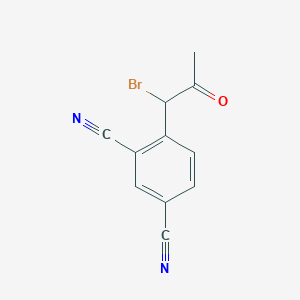

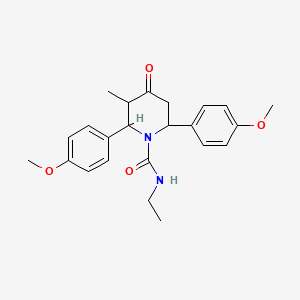
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
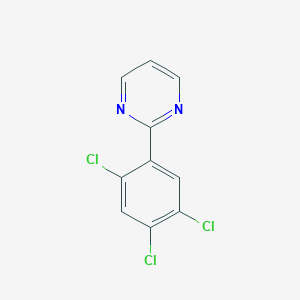
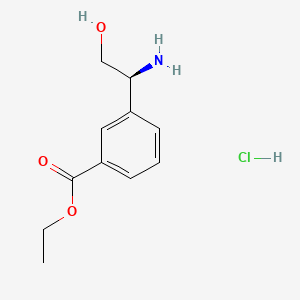
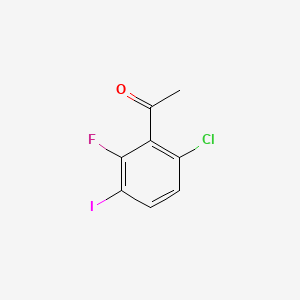
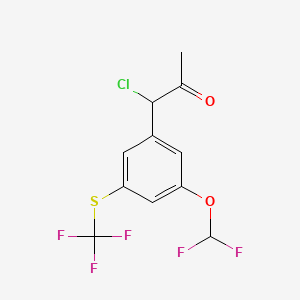

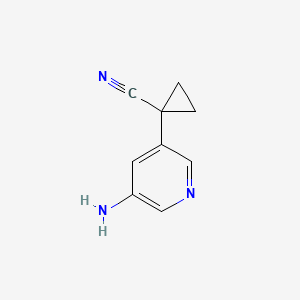
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)

